molecular formula C8H3Cl4NO3S B3153181 3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride CAS No. 753482-71-2

3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride

Cat. No. B3153181
M. Wt: 335 g/mol
InChI Key: WIHKHQNZSLWVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C₈H₃Cl₄NO₃S . It has a molecular weight of 334.99 . This compound is used for research purposes .

Scientific Research Applications

Chemical Synthesis and Reagent Applications

3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride is a compound of interest in the realm of organic synthesis and chemical research. Its applications are diverse, ranging from serving as a precursor in the synthesis of various organic compounds to acting as a reagent in chemical reactions.

Trifluoromethylation and Chlorination

One significant application of related reagents is in the process of trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl-, and -sulfonylation, as well as chlorination reactions. For example, trifluoromethanesulfonyl chloride (CF3SO2Cl), a compound with structural similarities to 3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride, has been extensively utilized in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This highlights the compound's potential in contributing to the development of novel organic synthesis pathways, particularly in enantioselective chlorination processes (Hélène Chachignon, H. Guyon, & D. Cahard, 2017).

Environmental Chemistry and Treatment Processes

Chloride Ion's Impact in AOPs

In environmental chemistry, the influence of chloride ions, such as those potentially derived from 3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride degradation, on advanced oxidation processes (AOPs) is critical. Chloride ions can react with strong oxidants generated from persulfate activation, leading to the formation of chlorine radicals. These radicals play a pivotal role in organic substrate conversion, highlighting the compound's indirect effects in environmental remediation and the potential need for careful consideration of chlorinated by-products in water treatment processes (D. Oyekunle, Jiayi Cai, E. Gendy, & Zhuqi Chen, 2021).

Challenges and Opportunities in Electrochemical Treatment

Electrochemical Water Treatment

Electrochemical processes are gaining attention for the removal of contaminants from water, where the presence of chloride ions can significantly influence the treatment outcome. For instance, in electrochemical oxidation, the concentration of chloride ions may affect the formation of chlorate, perchlorate, and chlorinated organics, potentially compromising the effluent's quality. This underlines the importance of understanding the behavior of chloride-containing compounds like 3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride in such treatment processes, to optimize conditions and minimize the formation of toxic by-products (J. Radjenovic & D. Sedlak, 2015).

Safety And Hazards

3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride is classified as an irritant . It’s important to handle this compound with appropriate safety measures to avoid exposure.

Future Directions

The future directions of research and applications involving 3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride are not specified in the sources I found. The potential for future research could be vast, given the compound’s use in research .

properties

IUPAC Name

3,3,7-trichloro-2-oxo-1H-indole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl4NO3S/c9-5-2-3(17(12,15)16)1-4-6(5)13-7(14)8(4,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHKHQNZSLWVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(C(=O)N2)(Cl)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride
Reactant of Route 2
3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride
Reactant of Route 5
3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.